molecular formula C17H17BrFN3O B2497939 [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone CAS No. 2415491-87-9

[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone

Cat. No. B2497939
CAS RN: 2415491-87-9
M. Wt: 378.245
InChI Key: WLTGLVMWISYESM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromopyrazole, azetidine, and fluorophenyl group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The bromopyrazole and fluorophenyl groups are likely to be planar due to the nature of their bonding, while the azetidine group would have a three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile. The azetidine ring could contribute to the compound’s stability .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The bromopyrazole, azetidine, and fluorophenyl groups could potentially interact with various biological receptors or enzymes, influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds containing bromine and fluorine can be hazardous due to their high reactivity. Additionally, if the compound is biologically active, it could have potential toxic effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and biological activity. This could include experimental studies to determine its physical and chemical properties, as well as biological assays to identify its potential therapeutic uses .

properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3O/c18-14-7-20-22(11-14)10-12-8-21(9-12)16(23)17(5-6-17)13-1-3-15(19)4-2-13/h1-4,7,11-12H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTGLVMWISYESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-1H-pyrazole

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